Cas no 66909-31-7 (Methyl 6-hydroxy-5-methylpyridine-3-carboxylate)

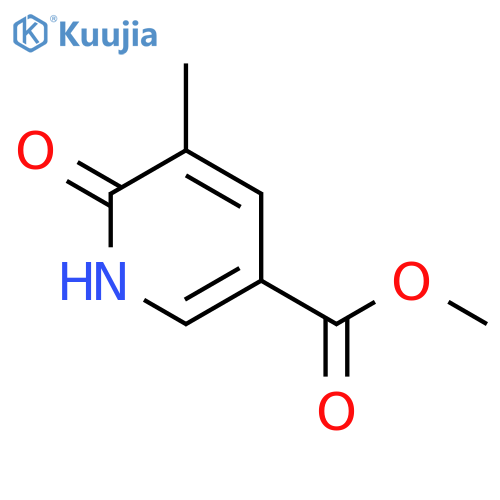

66909-31-7 structure

商品名:Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,6-dihydro-5-methyl-6-oxo-3-Pyridinecarboxylic acid methyl ester

- 5-(Methoxycarbonyl)-3-Methyl-2-pyridone

- Methyl 5-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

- Methyl 2-hydroxy-3-methyl-5-pyridinecarboxylate

- 66909-31-7

- SB13763

- AKOS022637357

- Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate

- Methyl6-hydroxy-5-methylnicotinate

- DTXSID701206373

- LH-0700

- Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

- Methyl 6-hydroxy-5-methylnicotinate

- CS-0454754

- D86968

- METHYL 5-METHYL-6-OXO-1H-PYRIDINE-3-CARBOXYLATE

-

- MDL: MFCD21087788

- インチ: InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10)

- InChIKey: SANWLADGJPSXJN-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CN=C1O)C(=O)OC

計算された属性

- せいみつぶんしりょう: 167.058243149g/mol

- どういたいしつりょう: 167.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- 密度みつど: 1.201±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 216 ºC (benzene )

- ようかいど: 微溶性(15 g/l)(25ºC)、

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM308162-1g |

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |

66909-31-7 | 95% | 1g |

$856 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525421-500mg |

Methyl 6-hydroxy-5-methylnicotinate |

66909-31-7 | 98% | 500mg |

¥5632.00 | 2024-05-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0686-5G |

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate |

66909-31-7 | 95% | 5g |

¥ 17,562.00 | 2023-03-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525421-100mg |

Methyl 6-hydroxy-5-methylnicotinate |

66909-31-7 | 98% | 100mg |

¥2111.00 | 2024-05-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0686-250MG |

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate |

66909-31-7 | 95% | 250MG |

¥ 2,343.00 | 2023-03-14 | |

| Alichem | A029004903-250mg |

Methyl 6-hydroxy-5-methylnicotinate |

66909-31-7 | 95% | 250mg |

$980.00 | 2023-09-01 | |

| Matrix Scientific | 102403-500mg |

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate, >97% |

66909-31-7 | >97% | 500mg |

$769.00 | 2023-09-08 | |

| A2B Chem LLC | AH43770-5mg |

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |

66909-31-7 | >97% | 5mg |

$214.00 | 2024-04-19 | |

| Ambeed | A549196-250mg |

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |

66909-31-7 | 98% | 250mg |

$368.0 | 2024-04-18 | |

| A2B Chem LLC | AH43770-250mg |

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |

66909-31-7 | ≥96.0% | 250mg |

$271.00 | 2023-12-30 |

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

66909-31-7 (Methyl 6-hydroxy-5-methylpyridine-3-carboxylate) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66909-31-7)Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):207.0/331.0/745.0